5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole core substituted with dimethyl groups and a dioxaborolane moiety. The presence of the boron-containing dioxaborolane group makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This interaction can affect various pathways, including enzyme inhibition and signal transduction.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-1H-indazole: Lacks the dioxaborolane group but shares the indazole core.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Similar structure but without the dimethyl groups.
Uniqueness
The presence of both the dimethyl groups and the dioxaborolane moiety in 5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole makes it unique
Properties
Molecular Formula |
C15H21BN2O2 |
---|---|
Molecular Weight |
272.15 g/mol |
IUPAC Name |
5,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-9-7-11-12(8-10(9)2)17-18-13(11)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) |
InChI Key |
HPGMASPTNXEAKQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C(=CC3=NN2)C)C |
Origin of Product |
United States |
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